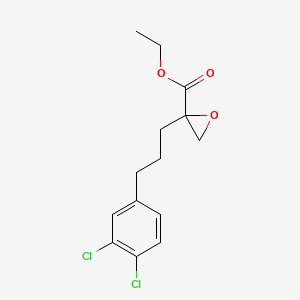
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H16Cl2O3 and a molecular weight of 303.18 g/mol This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 3-(3,4-dichlorophenyl)propyl bromide with ethyl oxirane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
科学研究应用
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to downstream effects .
相似化合物的比较
Similar Compounds
Ethyl oxirane-2-carboxylate: Lacks the 3-(3,4-dichlorophenyl)propyl group.
3-(3,4-Dichlorophenyl)propyl bromide: Lacks the oxirane and carboxylate groups.
Oxirane, ethyl-: A simpler oxirane derivative without the carboxylate ester group.
Uniqueness
Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the 3-(3,4-dichlorophenyl)propyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
78573-87-2 |
|---|---|
分子式 |
C14H16Cl2O3 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
ethyl 2-[3-(3,4-dichlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-18-13(17)14(9-19-14)7-3-4-10-5-6-11(15)12(16)8-10/h5-6,8H,2-4,7,9H2,1H3 |
InChI 键 |
OISOUGSAXDHZEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CO1)CCCC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


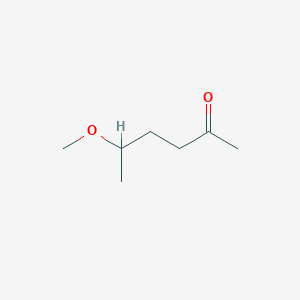
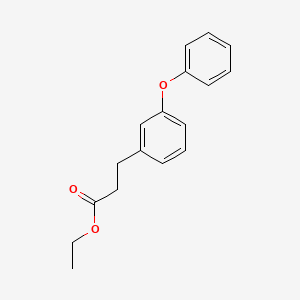
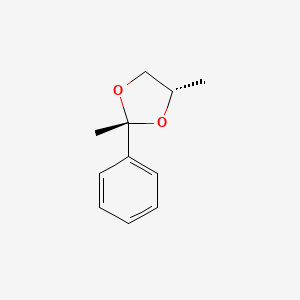
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)


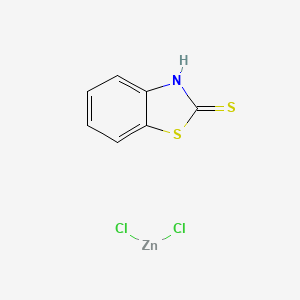



![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


